1-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone
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Description
1-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C23H15ClFNO4S2 and its molecular weight is 487.94. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Chlorophenyl)-2-((2-(4-Fluorophenyl)-4-(Phenylsulfonyl)Oxazol-5-yl)Thio)Ethanone , also known by its CAS number 90016-23-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H16ClO2S, with a molecular weight of 383.267 g/mol. The structure consists of a chlorophenyl group, a fluorophenyl group, and a sulfonyl-substituted oxazole ring, which are believed to contribute to its biological activities.
1. Analgesic Activity
Research has indicated that compounds containing oxazole rings exhibit significant analgesic properties. A study on similar oxazol-5(4H)-ones demonstrated that these compounds could effectively reduce pain in animal models through mechanisms likely involving the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Table 1: Analgesic Activity Comparison
Compound | Test Method | Result |
---|---|---|
This compound | Writhing Test | Significant reduction in writhing response |
Other Oxazolones | Hot Plate Test | Comparable analgesic effects |
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound were evaluated through various assays measuring cytokine levels and inflammatory markers. Similar derivatives have shown the ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting that the compound may modulate inflammatory pathways effectively .
Case Study:
In a controlled study, mice treated with the compound showed reduced swelling in paw edema models compared to control groups. Histopathological examinations revealed no significant tissue damage, indicating a favorable safety profile alongside its therapeutic effects .
3. Anticancer Potential
Emerging research highlights the anticancer properties of compounds with similar structures. A study investigating various derivatives found that they exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Table 2: Anticancer Activity Overview
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HT-29 (Colon Cancer) | 20 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound against various biological targets involved in pain and inflammation. These studies suggest strong interactions with COX-2 and other relevant enzymes, reinforcing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO4S2/c24-17-10-6-15(7-11-17)20(27)14-31-23-22(32(28,29)19-4-2-1-3-5-19)26-21(30-23)16-8-12-18(25)13-9-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMGQYBCYJDEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.